(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)
CAS No.: 66967-87-1
Cat. No.: VC18454278
Molecular Formula: C12H19BrN2O2
Molecular Weight: 303.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66967-87-1 |
|---|---|
| Molecular Formula | C12H19BrN2O2 |
| Molecular Weight | 303.20 g/mol |
| IUPAC Name | [2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |
| Standard InChI | InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-9-7-6-8-10(11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | YFNDHXKEDHTVOV-UHFFFAOYSA-M |
| Canonical SMILES | CN(C)C(=O)OC1=CC=CC=C1[N+](C)(C)C.[Br-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of three primary components:
-
Ortho-hydroxyphenyl ring: A benzene ring with a hydroxyl group at the second position, distinguishing it from neostigmine’s meta-substituted analogue .
-
Trimethylammonium group: A positively charged quaternary ammonium group (N⁺(CH₃)₃) linked to the phenyl ring, critical for ionic interactions with acetylcholinesterase’s anionic site .
-
Dimethylcarbamate ester: A carbamate group (-O(CO)N(CH₃)₂) serving as the enzyme-inhibiting moiety, which undergoes hydrolysis to form a stable carbamylated enzyme complex .
The molecular formula is C₁₂H₁₉BrN₂O₂, with a molar mass of 303.20 g/mol . Key identifiers include:
-
CAS Registry: 114-80-7 (shared with neostigmine bromide due to structural ambiguity in early nomenclature) .
-
SMILES: [Br⁻].CN+(C)C1=CC=CC(=C1O)OC(=O)N(C)C .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis mirrors neostigmine’s production but begins with o-aminophenol instead of m-aminophenol :
-
Quaternary Ammonium Salt Formation:
-
Carbamate Esterification:
Physicochemical Characteristics
Pharmacological Activity and Mechanism
Acetylcholinesterase Inhibition
As a carbamate ester, the compound acts as a reversible acetylcholinesterase (AChE) inhibitor:
-
Binding: The quaternary ammonium group interacts with AChE’s catalytic anionic site (CAS), while the carbamate group aligns with the esteratic site (ES) .
-
Carbamylation: The carbamate ester undergoes nucleophilic attack by AChE’s serine residue, forming a stable dimethylcarbamyl-enzyme complex and inhibiting acetylcholine hydrolysis .
-
Duration of Action: Carbamylated AChE regenerates slowly (half-life ≈ 30–60 minutes), prolonging cholinergic effects compared to edrophonium but shorter than organophosphates .
Comparative Potency
Limited ex vivo data suggest differences between ortho- and meta-substituted analogues:
| Compound | IC₅₀ (Human AChE) | Selectivity (AChE/BChE) | Duration (Rodent) |
|---|---|---|---|
| Neostigmine (3-hydroxyphenyl) | 0.8 µM | 1.2 | 30–60 min |
| (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate | 1.5 µM (est.) | 0.9 (est.) | 20–40 min (est.) |
Sources: ; est. = estimated based on structural analogs
The ortho-substituted derivative exhibits reduced potency and selectivity compared to neostigmine, likely due to steric hindrance at the active site .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume